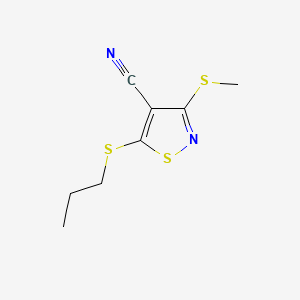
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is an organic compound characterized by the presence of both methylthio and propylthio groups attached to an isothiazole ring with a carbonitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The isothiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the carbonitrile group would produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)propionic acid: A thia fatty acid with a methylthio substituent, known for its role in methionine metabolism and as a phytotoxin.
3-(Methylthio)propanol: An aroma constituent in wines, synthesized from 3-(methylthio)propanal.
3-(Methylthio)propylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is unique due to the combination of its functional groups and the isothiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
37572-29-5 |
|---|---|
Fórmula molecular |
C8H10N2S3 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-propylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2S3/c1-3-4-12-8-6(5-9)7(11-2)10-13-8/h3-4H2,1-2H3 |
Clave InChI |
XQOPRFISYFTQQB-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C(=NS1)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

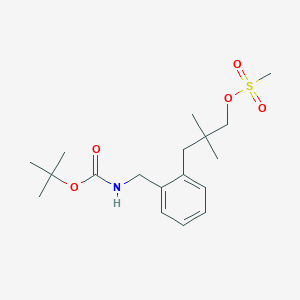

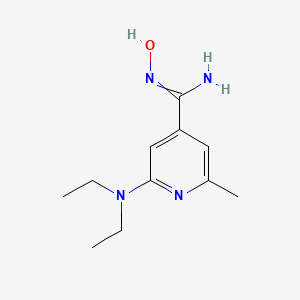
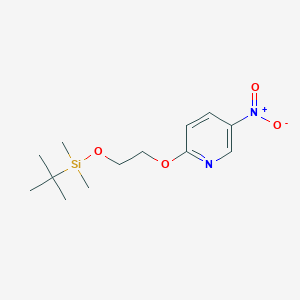
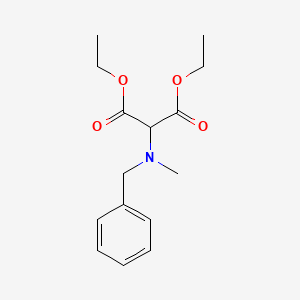
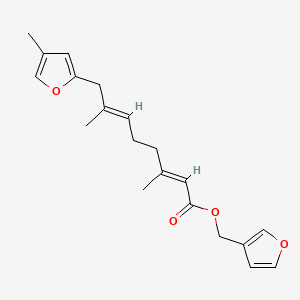


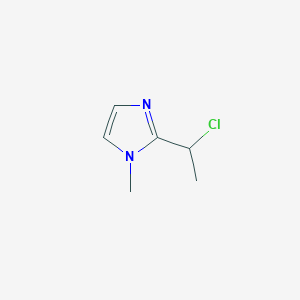
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


